molecular formula C15H13Cl B14752859 (2-Chloro-1-phenylprop-1-enyl)benzene CAS No. 781-34-0

(2-Chloro-1-phenylprop-1-enyl)benzene

Cat. No.: B14752859
CAS No.: 781-34-0
M. Wt: 228.71 g/mol
InChI Key: FZNGLHMDPDMHRD-UHFFFAOYSA-N
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Description

(2-Chloro-1-phenylprop-1-enyl)benzene is an organic compound with the molecular formula C15H13Cl and a molecular weight of 228.721 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group and a phenylprop-1-enyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-phenylprop-1-enyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the use of a palladium-catalyzed coupling reaction between chlorobenzene and a suitable alkyne .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-phenylprop-1-enyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Chloro-1-phenylprop-1-enyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .

Properties

CAS No.

781-34-0

Molecular Formula

C15H13Cl

Molecular Weight

228.71 g/mol

IUPAC Name

(2-chloro-1-phenylprop-1-enyl)benzene

InChI

InChI=1S/C15H13Cl/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

FZNGLHMDPDMHRD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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